molecular formula C32H40N2O B12412318 Maropitant-13C,d3

Maropitant-13C,d3

Cat. No.: B12412318
M. Wt: 472.7 g/mol
InChI Key: OMPCVMLFFSQFIX-MWEYJLMPSA-N
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Description

Maropitant-13C,d3 is a compound that is a labeled version of Maropitant, where carbon-13 and deuterium have been incorporated into the molecule. Maropitant itself is a selective and orally active neurokinin 1 receptor antagonist. It works by blocking the binding of substance P within the emetic center and the chemoreceptor trigger zone, making it highly effective in preventing vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maropitant-13C,d3 involves the incorporation of stable isotopes of carbon-13 and deuterium into the Maropitant molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of labeled precursors and standard organic synthesis techniques to introduce the isotopes at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle the labeled precursors and ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Maropitant-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific transformation desired. For example:

Major Products

The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .

Scientific Research Applications

Maropitant-13C,d3 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Maropitant.

    Biology: Used to study the biological pathways and mechanisms involving neurokinin 1 receptors.

    Medicine: Used in research to develop new treatments for conditions involving vomiting and nausea.

    Industry: Used in the development and testing of new pharmaceuticals

Mechanism of Action

Maropitant-13C,d3 exerts its effects by blocking the neurokinin 1 receptor, which is a key receptor involved in the emetic response. Substance P, a neurotransmitter, binds to this receptor to trigger vomiting. By blocking this binding, this compound effectively prevents vomiting. The molecular targets and pathways involved include the emetic center and the chemoreceptor trigger zone .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin 1 receptor antagonist used to prevent nausea and vomiting.

    Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar purposes.

Uniqueness

Maropitant-13C,d3 is unique in that it is a labeled version of Maropitant, allowing for detailed studies of its pharmacokinetics and metabolism. The incorporation of carbon-13 and deuterium provides a way to trace the compound in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C32H40N2O

Molecular Weight

472.7 g/mol

IUPAC Name

(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3

InChI Key

OMPCVMLFFSQFIX-MWEYJLMPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Origin of Product

United States

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